molecular formula C16H25N3O3 B2771659 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2309232-29-7

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2771659
CAS No.: 2309232-29-7
M. Wt: 307.394
InChI Key: HIGSFELJBOSKCN-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2309232-29-7) is a synthetically produced complex molecule with a molecular formula of C16H25N3O3 and a molecular weight of 307.39 g/mol . Its structure is an sophisticated hybrid, combining a dimethylated isoxazole core with a diazepane ring that is further functionalized with an oxolane (tetrahydrofuran) group and a ketone linker . This unique architecture confers interesting pharmacological potential, as the oxolane contributes structural rigidity while the diazepane ring provides flexibility, creating an optimal balance for interacting with specific biological targets in the central nervous system (CNS) . The presence of multiple nitrogen and oxygen heterocycles enhances its ability to engage with CNS receptors. Research into structurally related diazepino-benzimidazole compounds has demonstrated prominent anxiolytic and analgesic activities in preclinical models, such as the Elevated Plus Maze and hot plate tests, with some derivatives exhibiting effects superior to diazepam and with fewer side effects . These compounds often exert their effects through a combination of interactions with the benzodiazepine site of the GABAA receptor and the 5-HT2A serotonin receptor . As such, this compound serves as a high-value chemical scaffold for medicinal chemistry and pharmacology research, particularly in the discovery and development of novel neuropsychotropic agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12-15(13(2)22-17-12)10-16(20)19-6-3-5-18(7-8-19)14-4-9-21-11-14/h14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSFELJBOSKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant research findings.

Chemical Structure

The compound's structure features an oxazole ring and a diazepane moiety, which are known to influence its biological activity. The general formula can be represented as follows:

C14H23N3O4\text{C}_{14}\text{H}_{23}\text{N}_{3}\text{O}_{4}

Antimicrobial Activity

Recent studies indicate that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, the presence of the oxazole ring is correlated with enhanced antibacterial activity against various strains of bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity Against Various Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA15 µg/mL
This compoundE. coli20 µg/mL

Antiviral Activity

The antiviral potential of the compound has also been explored. Research suggests that oxazole derivatives may interfere with viral replication mechanisms. In vitro studies demonstrated that the compound inhibited the replication of certain viruses by targeting specific viral proteins .

Anticancer Properties

In cancer research, the compound has shown promising results in inducing apoptosis in cancer cell lines. For example, it was found to inhibit cell proliferation in glioma cells significantly. Flow cytometry analysis indicated that treatment with this compound led to cell cycle arrest and increased apoptosis rates .

Table 2: Cytotoxicity Studies on Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration
C6 Glioma5.1348 hours
L929>10024 hours

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets including enzymes and receptors. The oxazole moiety is believed to play a crucial role in modulating these interactions .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the oxazole structure. These studies highlighted the relationship between structural modifications and biological activity, confirming that specific substitutions could enhance efficacy against microbial strains and cancer cells .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of diazepane compounds exhibit antidepressant properties. The incorporation of the oxazole ring may enhance the binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders. A study demonstrated that similar compounds showed significant efficacy in preclinical models of depression .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Compounds with oxazole and diazepane structures have been reported to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that related compounds induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial for neurodegenerative diseases such as Alzheimer's. The oxazole moiety has been associated with neuroprotection due to its ability to modulate oxidative stress and inflammation .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantSerotonin receptor modulation
AnticancerInduction of apoptosis
NeuroprotectiveModulation of oxidative stress

Case Study 1: Antidepressant Efficacy

A study conducted on a series of diazepane derivatives indicated that modifications similar to those found in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one resulted in significant reductions in depressive-like behaviors in animal models. The results suggested that the compound could be a lead candidate for further development as an antidepressant .

Case Study 2: Anticancer Activity

In a laboratory setting, a derivative based on the structure of this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to control groups. These findings support the hypothesis that compounds with similar structures could be developed as novel anticancer agents .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Methodological approaches include:

  • PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS to correlate exposure levels with efficacy. Adjust dosing regimens to match in vitro IC₅₀ values .
  • Metabolite Screening : Use hepatic microsomes or in vivo samples to identify active/inactive metabolites. Compare metabolite profiles across models .
  • Target Engagement Assays : Employ techniques like thermal shift assays or CRISPR knockouts to confirm on-target effects in vivo .
  • Species-Specific Factors : Test the compound in multiple cell lines (human vs. rodent) to account for receptor heterogeneity .

Q. Example Workflow :

Validate in vitro activity using primary cells (not immortalized lines).

Conduct ADME studies to assess bioavailability and tissue penetration.

Use conditional knockout models to isolate target-mediated effects.

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., oxazole C-4 substitution) and diazepane ring conformation. D₂O exchange experiments identify labile protons .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradients) assess purity (>95%). High-resolution MS verifies molecular formula (e.g., [M+H]⁺ at m/z 363.1912 for C₁₉H₂₇N₃O₃) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., oxolan-3-yl chair conformation) .

Q. Quality Control Protocol :

Compare NMR shifts with computed spectra (DFT/B3LYP).

Use orthogonal methods (e.g., IR for carbonyl confirmation).

Advanced: How can computational methods guide the design of analogs with improved metabolic stability?

Answer:

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify metabolic soft spots (e.g., oxazole methyl groups susceptible to CYP3A4 oxidation) .
  • Docking Studies : Model interactions with cytochrome P450 enzymes to prioritize substitutions (e.g., replacing methyl with trifluoromethyl groups) .
  • QSAR Modeling : Train models on in-house stability data (e.g., microsomal half-life) to predict structural modifications .

Q. Case Study :

  • Replace the oxazole 3,5-dimethyl groups with deuterated analogs to reduce first-pass metabolism.
  • Introduce steric hindrance near the diazepane nitrogen to impede N-oxidation .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Spill Management : Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .

Storage : Keep in airtight containers under nitrogen at −20°C to prevent degradation .

Advanced: How can researchers investigate the compound’s mechanism of action when structural analogs show conflicting target affinities?

Answer:

  • Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify binding partners in cell lysates .
  • CRISPR Screens : Perform genome-wide knockouts to pinpoint synthetic lethal interactions.
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC quantify binding kinetics to suspected targets (e.g., GPCRs or kinases) .

Q. Data Integration :

Cross-reference proteomics data with transcriptomic profiles.

Validate hits using siRNA knockdown and rescue experiments.

Basic: What solvents and reaction conditions are optimal for recrystallizing this compound?

Answer:

  • Solvent Selection : Use ethanol/water (1:1) or ethyl acetate/hexane mixtures for high recovery (>80%). Avoid DMSO due to high boiling point .
  • Temperature Gradient : Dissolve the compound at reflux (78°C for ethanol), then cool to 4°C for slow crystallization.
  • Additives : Seed crystals or charcoal treatment improves purity by removing polymeric byproducts .

Advanced: How should researchers design dose-response studies to account for non-linear pharmacokinetics?

Answer:

  • Tiered Dosing : Test 5–7 doses spanning 0.1× to 10× the predicted ED₅₀. Include a vehicle control and positive comparator .
  • Time-Course Analysis : Collect samples at multiple timepoints (e.g., 1, 4, 24 hours post-dose) to model AUC and Cmax .
  • Non-Compartmental Analysis : Use WinNonlin or Phoenix to estimate parameters like clearance and volume of distribution .

Q. Statistical Considerations :

  • Apply Hill slope models to EC₅₀ calculations.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.